molecular formula C21H22N2O2 B4189149 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide

2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide

Cat. No. B4189149
M. Wt: 334.4 g/mol
InChI Key: VDHXEABZCJHBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide, also known as BIA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BIA is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide exerts its effects through various mechanisms, including the modulation of signaling pathways and the regulation of gene expression. In neuroscience, 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been shown to modulate the activity of NMDA receptors and regulate the expression of neurotrophic factors. In cancer research, 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been shown to inhibit the activity of various enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been shown to have various biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and apoptosis. In neuroscience, 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been shown to protect neurons from oxidative stress and inflammation. In cancer research, 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been shown to induce apoptosis and inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, there are also some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide in different applications.

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been extensively researched for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In cancer research, 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been shown to have antitumor effects and can potentially be used in the development of new cancer therapies. In drug discovery, 2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-(1-benzylindol-3-yl)-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-22(4-2)21(25)20(24)18-15-23(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h5-13,15H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHXEABZCJHBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide
Reactant of Route 4
2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-(1-benzyl-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.